Phenformin-d5 Hydrochloride
Description
Overview of Phenformin (B89758) and its Research Context
Phenformin is a member of the biguanide (B1667054) class of drugs. drugbank.commedchemexpress.com It is structurally characterized as a phenethyl biguanide. mdpi.com Historically, it was used for its effects on glucose metabolism. drugbank.com
The primary mechanism of action for phenformin involves the activation of AMP-activated protein kinase (AMPK). drugbank.comnih.govdiabetesjournals.org AMPK is a crucial cellular energy sensor that, when activated, influences various metabolic processes. drugbank.comnih.gov Phenformin's ability to activate AMPK is linked to its inhibition of complex I of the mitochondrial respiratory chain. nih.govendocrine-abstracts.org This inhibition leads to an increase in the cellular AMP/ATP ratio, which in turn triggers AMPK activation. nih.govnih.gov
Due to its potent effects, phenformin has been a subject of significant research interest, particularly in understanding the molecular pathways it influences. nih.gov Phenformin-d5 hydrochloride is the deuterium-labeled version of phenformin hydrochloride. medchemexpress.commedchemexpress.com In this compound, five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612). caymanchem.com This isotopic labeling makes this compound an invaluable tool for research, especially for use as an internal standard in the quantification of phenformin using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). glpbio.com
Research Findings on Phenformin
Detailed studies have elucidated the mechanisms and effects of phenformin, providing a foundation for its use in various research models.
Table 1: Research Findings on Phenformin's Mechanism of Action
| Research Area | Finding | Reference |
| Cellular Uptake | Phenformin can pass through cellular membranes without the need for specific transport proteins, unlike other biguanides. | nih.gov |
| Mitochondrial Inhibition | It directly inhibits complex I of the mitochondrial respiratory chain. | nih.gov |
| AMPK Activation | The inhibition of mitochondrial function increases the cellular AMP/ATP ratio, leading to the activation of AMP-activated protein kinase (AMPK). | nih.govnih.govphysiology.org |
| Metabolic Effects | Studies in normal subjects showed that phenformin can inhibit the intestinal absorption of glucose. | diabetesjournals.orgdiabetesjournals.org |
| Endothelial Cells | In human aortic endothelial cells, phenformin has been shown to stimulate AMPK activity and nitric oxide synthesis. | endocrine-abstracts.org |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | N-[2-(phenyl-2,3,4,5,6-d5)ethyl]-imidodicarbonimidic diamide, monohydrochloride | caymanchem.com |
| Molecular Formula | C10H10D5N5 • HCl | caymanchem.com |
| Molecular Weight | 246.8 | caymanchem.com |
| Purity | ≥99% deuterated forms (d1-d5) | caymanchem.com |
| Primary Application | Internal standard for the quantification of phenformin | caymanchem.comglpbio.com |
Properties
Molecular Formula |
C₁₀H₁₀D₅N₅xHCl |
|---|---|
Molecular Weight |
210.293646 |
Synonyms |
N-(2-Phenylethyl)imidodicarbonimidic Diamide-d5 Hydrochloride; 1-Phenethylbiguanide-d5 Hydrochloride; Insoral-d5; |
Origin of Product |
United States |
Phenformin D5 Hydrochloride As a Research Analytical Standard
Development and Validation of Analytical Methodologies
The development of robust and reliable analytical methods is fundamental to drug research and development. Phenformin-d5 hydrochloride is instrumental in the validation of methods designed to quantify its non-labeled counterpart, phenformin (B89758).
This compound is specifically intended for use as an internal standard in quantitative analyses using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com In these techniques, a known quantity of the deuterated standard is added to a sample containing an unknown quantity of the analyte (phenformin).
The principle behind this application is isotope dilution mass spectrometry. Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. texilajournal.com However, the mass spectrometer can easily distinguish between the analyte and the internal standard due to their mass difference. By comparing the signal intensity of the analyte to that of the known amount of internal standard, a highly accurate and precise quantification can be achieved. This approach effectively compensates for sample loss during preparation and corrects for variations in instrument response or matrix effects, where other components in a complex biological sample might suppress or enhance the analyte's signal. texilajournal.comresearchgate.net
Achieving the highest sensitivity and accuracy in LC-MS/MS analysis requires the careful optimization of several instrument parameters. When using this compound as an internal standard, these parameters are optimized for both the analyte (phenformin) and the standard.
The process typically involves:
Selection of Precursor and Product Ions: In tandem mass spectrometry (MS/MS), the precursor ion (the ionized molecule) is selected and then fragmented to produce product ions. For quantification, a specific and intense precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is chosen for both phenformin and this compound. nih.gov For example, in the analysis of the related compound metformin (B114582), two MRM transitions were monitored to ensure sufficient identification. nih.gov
Optimization of Collision Energy (CE): The collision energy is the energy applied to fragment the precursor ion. This parameter is optimized for each MRM transition to produce the most abundant and stable product ion signal, thereby maximizing sensitivity. researchgate.netnih.gov Automated software can test multiple collision energy values in a single run to determine the optimal setting for each transition. lcms.cz
Chromatographic Conditions: The liquid chromatography parameters, including the choice of column, mobile phase composition, and flow rate, are optimized to achieve good separation of phenformin from other matrix components, ensure a sharp peak shape, and a reasonable run time. nih.gov
The following table provides an illustrative example of optimized MRM parameters for a related biguanide (B1667054), metformin, and its deuterated internal standard, which follows the same principles as would be applied for phenformin.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Charge State |
|---|---|---|---|
| Metformin | 130.0 | 60.2 | +1 |
| Metformin-d6 | 136.0 | 60.0 | +1 |
This table is representative of the type of data generated during method development for biguanide drugs using deuterated internal standards, based on publicly available research on metformin. mdpi.comresearchgate.net
Application in Pharmacokinetic and Bioanalytical Research
This compound plays a vital role in preclinical research, enabling scientists to understand how a potential drug is absorbed, distributed, metabolized, and excreted (ADME).
Pharmacokinetic studies involve measuring the concentration of a drug in biological fluids, such as plasma or urine, over time. nih.gov The use of this compound as an internal standard is crucial for accurately quantifying phenformin in these complex biological matrices. researchgate.net
During a typical preclinical study, samples are collected from animal models at various time points after administration of phenformin. This compound is added to these samples before they are processed (e.g., through protein precipitation). nih.gov The samples are then analyzed by LC-MS/MS. The use of the deuterated standard is essential to compensate for matrix effects, which can be significant in biological samples and would otherwise lead to inaccurate quantification. nih.gov This allows for the reliable determination of key pharmacokinetic parameters.
The table below illustrates the type of data obtained from a preclinical pharmacokinetic study.
| Time Point (Hours) | Mean Plasma Concentration of Phenformin (ng/mL) |
|---|---|
| 0.5 | 150 |
| 1.0 | 275 |
| 2.0 | 210 |
| 4.0 | 95 |
| 8.0 | 30 |
| 24.0 | 5 |
This table presents hypothetical data representative of results from a preclinical pharmacokinetic analysis.
Beyond its use as an internal standard, deuterium-labeled compounds like this compound can be used as isotopic tracers to study drug disposition and metabolism. acs.org In these studies, the deuterated compound itself is administered to an organism. hwb.gov.in
Because the deuterium (B1214612) atoms act as a "mass tag," researchers can use mass spectrometry to track the fate of the administered Phenformin-d5 and distinguish it and its metabolites from endogenous compounds within the body. symeres.com This technique is invaluable for:
Elucidating Metabolic Pathways: By identifying metabolites that retain the deuterium label, scientists can map the biotransformation pathways of the drug. acs.org
Investigating Drug Disposition: Tracer studies help determine how the drug is absorbed, where it distributes in various tissues, and how it is ultimately eliminated from the body. hwb.gov.inresearchgate.net
Assessing Bioavailability: These studies can provide precise measurements of how much of the drug reaches systemic circulation. symeres.com
The combination of stable isotope labeling with mass spectrometry provides a powerful and sensitive method for gaining a comprehensive understanding of a drug's behavior in a biological system. acs.org
Mechanistic Elucidation of Phenformin S Biological Actions
Molecular and Cellular Pathway Modulation
Phenformin (B89758) exerts its biological effects by modulating several critical intracellular signaling pathways. Its primary actions are centered on cellular energy metabolism, which subsequently triggers a cascade of downstream effects impacting cell growth and survival processes.
Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation Mechanisms
Phenformin is a potent activator of Adenosine Monophosphate-Activated Protein Kinase (AMPK), a crucial cellular energy sensor. medchemexpress.comdrugbank.com Unlike direct activators, phenformin's mechanism is indirect, stemming from its effects on mitochondria. nih.gov By inhibiting mitochondrial respiration, phenformin disrupts ATP synthesis, leading to an increase in the cellular AMP:ATP ratio. nih.govphysiology.org This shift in the nucleotide ratio is the primary trigger for AMPK activation. nih.gov The activation process requires the upstream serine/threonine kinase LKB1, which phosphorylates the activation loop of the AMPK catalytic subunit at threonine-172, a critical step for its kinase activity. researchgate.netnih.gov Once activated, AMPK works to restore cellular energy homeostasis by switching on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes. drugbank.com
Table 1: Key Factors in Phenformin-Mediated AMPK Activation
| Component | Role in Pathway | Consequence of Phenformin Action |
| Phenformin | Initiator | Inhibits mitochondrial function, altering cellular energy charge. nih.govnih.gov |
| Mitochondria | Target Organelle | Primary site of phenformin action, leading to reduced ATP synthesis. researchgate.netresearchgate.net |
| AMP:ATP Ratio | Cellular Energy Sensor | Increases significantly, signaling a low-energy state. nih.gov |
| LKB1 | Upstream Kinase | Phosphorylates and activates AMPK in response to energy stress. researchgate.net |
| AMPK | Master Regulator | Activated to orchestrate a metabolic shift towards energy conservation and production. drugbank.comnih.gov |
Mitochondrial Complex I Inhibition and Oxidative Phosphorylation Disruption
The foundational mechanism of phenformin's action is the potent inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme in the electron transport chain (ETC). nih.govnih.govresearchgate.net Phenformin accumulates in the mitochondrial matrix, where it directly binds to and inhibits the activity of Complex I. nih.govresearchgate.net This inhibition obstructs the transfer of electrons from NADH to ubiquinone, thereby reducing the proton pumping that generates the mitochondrial membrane potential. frontiersin.org
The direct consequences of this inhibition are a significant decrease in oxidative phosphorylation and a reduction in mitochondrial ATP synthesis. researchgate.netnih.gov This disruption of the ETC can also lead to an increase in the production of reactive oxygen species (ROS), contributing to cellular oxidative stress. nih.gov Research indicates that phenformin is a more potent inhibitor of Complex I than the related biguanide (B1667054), metformin (B114582). nih.govnih.gov This potent inhibition of cellular respiration is central to all of phenformin's downstream metabolic effects. researchgate.netnih.gov
Table 2: Consequences of Mitochondrial Complex I Inhibition by Phenformin
| Parameter | Effect of Phenformin | Mechanism |
| Oxygen Consumption | Decreased | Blockade of electron flow through the electron transport chain. researchgate.netnih.gov |
| ATP Production | Decreased | Impaired oxidative phosphorylation due to reduced proton gradient. researchgate.net |
| AMP:ATP Ratio | Increased | Reduced ATP synthesis coupled with ongoing ATP consumption. nih.gov |
| Reactive Oxygen Species (ROS) | Modulated | Inhibition of Complex I can alter mitochondrial free radical production. nih.govnih.gov |
Mammalian Target of Rapamycin (mTOR) Signaling Pathway Regulation
The mammalian Target of Rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis. nih.gov Phenformin treatment leads to the inhibition of mTOR signaling, primarily through the activation of AMPK. nih.govresearchgate.net The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, with mTORC1 being particularly sensitive to cellular energy status. jscimedcentral.com
Activated AMPK inhibits mTORC1 through at least two primary mechanisms. First, AMPK phosphorylates and activates the Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits a small GTPase called Rheb, a critical activator of mTORC1. jscimedcentral.com Second, AMPK can directly phosphorylate Raptor, a regulatory component of the mTORC1 complex, leading to its inhibition. jscimedcentral.com By suppressing the mTORC1 pathway, phenformin effectively reduces protein synthesis and other anabolic processes, which has been demonstrated by the decreased phosphorylation of mTOR's downstream targets like the S6 ribosomal protein (S6). nih.govnih.govdovepress.com
Table 3: Phenformin's Regulatory Effects on the mTOR Signaling Pathway
| Target Protein | Action by Phenformin-Activated AMPK | Downstream Effect |
| TSC2 | Phosphorylation and Activation | Inhibition of Rheb, a key mTORC1 activator. jscimedcentral.com |
| Raptor (mTORC1 component) | Direct Phosphorylation | Inhibition of mTORC1 kinase activity. jscimedcentral.com |
| mTORC1 | Inhibition | Reduced phosphorylation of downstream targets. dovepress.com |
| S6 Ribosomal Protein | Decreased Phosphorylation | Suppression of protein synthesis and cell growth. nih.govnih.gov |
Modulation of Key Metabolic Enzymes and Intermediates
By inhibiting mitochondrial respiration, phenformin forces a major shift in cellular metabolism. The resulting energy deficit leads to the inhibition of energy-intensive anabolic pathways like gluconeogenesis (glucose synthesis). drugbank.com Concurrently, cells increase their reliance on glycolysis to generate ATP. harvard.edu
Regulation of Cellular Processes and Responses
The profound metabolic reprogramming induced by phenformin ultimately impacts fundamental cellular processes, including the decision between cell survival and programmed cell death.
Induction of Apoptosis in Research Models
In numerous research models, particularly in cancer cell lines, phenformin has been shown to be a potent inducer of apoptosis (programmed cell death). nih.goviiarjournals.org The induction of apoptosis is a key component of its anti-proliferative effects. nih.govnih.gov This process is often caspase-dependent, involving the activation of a cascade of cysteine proteases that execute the apoptotic program. iiarjournals.org
Studies have demonstrated that phenformin can trigger both the extrinsic and intrinsic apoptotic pathways. iiarjournals.org Evidence for the involvement of the extrinsic pathway includes the upregulation of Fas ligand (FASL) and subsequent activation of caspase-8. iiarjournals.org The intrinsic, or mitochondrial, pathway is activated as a result of cellular stress and mitochondrial dysfunction, leading to the activation of caspase-9. iiarjournals.org Both pathways converge on the activation of executioner caspases, such as caspase-3, which is responsible for cleaving key cellular substrates and orchestrating cellular dismantling. nih.goviiarjournals.org
Table 4: Molecular Mediators of Phenformin-Induced Apoptosis
| Apoptotic Pathway | Key Protein | Role | Observed Effect of Phenformin |
| Extrinsic Pathway | Fas Ligand (FASL) | Initiator Ligand | Upregulation iiarjournals.org |
| Extrinsic Pathway | Caspase-8 | Initiator Caspase | Activation (Cleavage) iiarjournals.org |
| Intrinsic Pathway | Caspase-9 | Initiator Caspase | Activation (Cleavage) iiarjournals.org |
| Common Pathway | Caspase-3 | Executioner Caspase | Activation (Cleavage) nih.goviiarjournals.org |
| Common Pathway | Annexin V | Apoptosis Marker | Increased expression, indicating cell surface changes. nih.govresearchgate.net |
Cell Cycle Progression Analysis and Arrest Mechanisms
Phenformin exerts significant control over cell cycle progression, primarily by inducing arrest at different checkpoints, depending on the cell type. Research demonstrates that phenformin can cause G0/G1 phase arrest in some cancer cell lines and G2 arrest in others. researchgate.net This effect is mediated through the modulation of key cell cycle regulatory proteins. researchgate.net
A primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. spandidos-publications.comnih.gov AMPK activation by phenformin leads to the downregulation of Cyclin D1, a critical protein for progression through the G1 phase. researchgate.netnih.gov In various cancer cell models, including breast and ovarian cancer, treatment with phenformin results in a marked decrease in the expression of both Cyclin D1 and cyclin-dependent kinase 4 (CDK4). researchgate.netnih.gov
Concurrently, phenformin treatment leads to the upregulation of cyclin-dependent kinase inhibitor proteins, such as p21 and p27. researchgate.netnih.gov These proteins act as brakes on the cell cycle engine by binding to and inhibiting the activity of cyclin-CDK complexes. The release of these inhibitors, facilitated by the downregulation of Cyclin D1, contributes significantly to the observed cell cycle arrest. semanticscholar.org For instance, in ovarian cancer cells, phenformin was shown to increase p21 expression, contributing to cell cycle arrest. researchgate.net Similarly, in glioblastoma cells, the upregulation of p21 is a key factor in phenformin-induced cell cycle arrest. nih.gov
| Cell Line Type | Effect on Cell Cycle | Key Molecular Changes | Reference |
|---|---|---|---|
| Ovarian Cancer (Hey, SKOV3) | G1 Arrest | ↓ Cyclin D1, ↓ CDK4, ↑ p21 | researchgate.net |
| Ovarian Cancer (IGROV-1) | G2 Arrest | ↓ Cyclin D1, ↓ CDK4, ↑ p21 | researchgate.net |
| Glioblastoma (GBM) | Cell Cycle Arrest | ↑ p21 | nih.gov |
| Breast Cancer | G1 Phase Increase | ↓ Cyclin D1 (via MAPK/ERK inhibition) | nih.gov |
| Neuroblastoma (SH-SY5Y) | G1 Arrest | Transient increase in p21 expression | nih.gov |
Endoplasmic Reticulum and Oxidative Stress Response Modulation
Phenformin is a potent modulator of cellular stress responses, capable of inducing both endoplasmic reticulum (ER) stress and oxidative stress to inhibit cell growth and promote apoptosis. spandidos-publications.comnih.gov
The primary mechanism for inducing oxidative stress is through the inhibition of Complex I of the mitochondrial respiratory chain. nih.govportlandpress.com This inhibition disrupts the electron transport chain, leading to an overproduction of reactive oxygen species (ROS). nih.gov The resulting ROS imbalance causes oxidative stress and subsequent DNA damage, which can trigger programmed cell death. nih.govnih.gov In glioma cells, for example, phenformin-induced ROS production was shown to be directly linked to its apoptotic effects. nih.gov
In addition to oxidative stress, phenformin induces ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. spandidos-publications.comnih.gov This can activate the unfolded protein response (UPR), which involves pathways such as IRE1, PERK, and ATF6. nih.gov Recent research has demonstrated that phenformin can induce ER stress to promote autophagic cell death in a manner that is independent of AMPK activation. spandidos-publications.com This highlights a multifaceted approach by which phenformin disrupts cellular homeostasis to exert its anticancer effects. spandidos-publications.comnih.gov
Alterations in Ion Transport and Membrane Dynamics
Phenformin directly influences ion transport and membrane dynamics through at least two distinct mechanisms. Firstly, due to its positive charge and lipophilic nature, phenformin can readily permeate biological membranes and accumulate within the mitochondrial matrix, driven by the mitochondrial membrane potential. nih.gov This accumulation is a key factor in its ability to potently inhibit Complex I of the electron transport chain, which is located on the inner mitochondrial membrane. nih.gov
Secondly, research has identified a direct inhibitory effect of phenformin on ATP-sensitive potassium (K-ATP) channels. nih.gov Patch-clamp studies have shown that phenformin, but not the related biguanide metformin, inhibits several variants of the K-ATP channel. nih.gov The mechanism of inhibition involves a direct interaction with the pore-forming Kir6.0 subunit of the channel, likely from the intracellular side. nih.gov This interaction reduces the channel's open probability by approximately 90%. nih.gov The highest affinity was observed with the Kir6.1/SUR2B channel variant, which is present in vascular smooth muscle cells. nih.gov This direct action on a key ion channel demonstrates a mechanism of action for phenformin that extends beyond its well-documented effects on mitochondrial respiration.
Interaction with Transporter Systems and Metabolic Enzymes
Role as a Substrate for Efflux Transporters (e.g., P-glycoprotein)
Phenformin's pharmacokinetic profile is significantly influenced by its interaction with efflux transporters, particularly P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). nih.gov P-gp is an ATP-dependent efflux pump that actively transports a wide range of substrates out of cells, playing a crucial role in drug absorption and disposition. youtube.com
Studies have definitively shown that phenformin is a substrate for P-gp. nih.gov In vitro transport assays using cells overexpressing P-gp demonstrated that the basal-to-apical transport of phenformin was significantly greater than transport in the opposite direction, a hallmark of active efflux. nih.gov The P-gp-mediated transport activity for phenformin was found to be 6.1-fold greater than its passive diffusion. nih.gov This interaction is characterized by a high affinity, with kinetic analyses revealing a Michaelis-Menten constant (Km) of 4.6 µM. nih.gov This P-gp-mediated efflux can limit the intestinal absorption of phenformin and facilitate its elimination from the body. nih.gov Consequently, the inhibition of P-gp can lead to increased plasma concentrations of phenformin. nih.gov
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Substrate of | P-glycoprotein (P-gp) | Subject to active cellular efflux. | nih.gov |
| Km (Michaelis-Menten Constant) | 4.6 µM | Indicates high affinity for the P-gp transporter. | nih.gov |
| Vmax (Maximum Transport Rate) | 8.5 pmol/min/cm² | Represents the maximum rate of P-gp-mediated efflux. | nih.gov |
| P-gp Mediated Transport vs. Passive Diffusion | 6.1-fold greater | Demonstrates that active transport is the dominant process. | nih.gov |
Investigating Cytochrome P450-Mediated Metabolism
The Cytochrome P450 (CYP450) system is a superfamily of enzymes primarily located in the liver that is responsible for Phase I metabolism of a vast majority of clinically used drugs. nih.govmetabolon.com These enzymes catalyze oxidative reactions, which typically functionalize drug molecules, preparing them for subsequent Phase II conjugation reactions and excretion. youtube.com The activity of CYP450 enzymes, particularly those in the CYP1, 2, and 3 families, is a critical determinant of drug efficacy, safety, and the potential for drug-drug interactions. nih.gov
Despite the central role of the CYP450 system in drug metabolism, specific research detailing the metabolic pathways of phenformin mediated by these enzymes is limited. While phenformin undergoes hydroxylation in the body, the specific CYP450 isoforms responsible for this transformation have not been extensively characterized in the available scientific literature. This suggests that CYP450-mediated oxidation may not be the principal route of elimination for phenformin, or it represents an area that requires further investigation to fully delineate the compound's metabolic fate.
Preclinical Investigations of Phenformin S Research Applications
Oncology Research Applications
Preclinical studies have demonstrated that phenformin (B89758) exhibits anti-neoplastic properties across a range of cancer types. mdpi.comspandidos-publications.com Research indicates it is more potent at inhibiting cell proliferation and tumor growth than the related biguanide (B1667054), metformin (B114582), in various in vitro and in vivo models. mdpi.comnih.gov The compound's mechanisms of action are multifaceted, involving the induction of cellular stress, apoptosis, and cell cycle arrest. mdpi.comnih.gov
Laboratory-based studies using cancer cell lines have been fundamental in elucidating the anti-cancer effects of phenformin at the cellular level.
Phenformin has been shown to inhibit cellular proliferation and reduce viability in a wide array of cancer cell lines. mdpi.com Studies have documented its efficacy in models of breast, lung, glioma, melanoma, ovarian, prostate, and colon cancers. mdpi.comnih.gov In glioma cells (LN229), for instance, phenformin significantly inhibits cell growth by impeding proliferation, promoting cell death, and disrupting the cell cycle. nih.govdovepress.com Similarly, in ErbB2-overexpressing breast cancer cell lines (SKBR3 and 78617), it has been shown to decrease cell proliferation and impair cell cycle progression. nih.gov Research on ovarian cancer has found that phenformin inhibits proliferation, induces G1 phase cell cycle arrest, and causes apoptosis in multiple ovarian cancer cell lines. nih.gov The compound also strongly reduces the viability of melanoma cells by inducing apoptosis. mdpi.comresearchgate.net
| Cancer Type | Cell Line(s) | Observed Effects | Source(s) |
|---|---|---|---|
| Glioma | LN229 | Inhibited cell proliferation, promoted cell death, disturbed cell cycle, inhibited colony formation. | nih.govdovepress.com |
| Breast Cancer (ErbB2-overexpressing) | SKBR3, 78617 | Decreased cell proliferation, impaired cell cycle progression. | nih.gov |
| Ovarian Cancer | Multiple Lines | Inhibited cellular proliferation, induced G1 cell cycle arrest, induced apoptosis, inhibited adhesion and invasion. | nih.gov |
| Melanoma | A375, SK-MEL-28, BTC#2 | Reduced cell viability, induced apoptosis. | researchgate.net |
| Cholangiocarcinoma (CCA) | CCA cell lines | Inhibited cell growth, induced apoptosis and autophagy. | nih.gov |
To better mimic the complex environment of solid tumors, researchers have utilized three-dimensional (3D) cell culture models, such as spheroids. mdpi.comnih.gov These models provide a more accurate representation of in vivo conditions, including nutrient and oxygen gradients. mdpi.com Studies have shown that phenformin is effective in these more complex models. In melanoma research, phenformin demonstrated a strong ability to reduce cell viability and growth in spheroid models, an effect that was more pronounced than that of metformin. researchgate.net It was also observed to completely block melanoma cell invasion in a spheroid-based assay. researchgate.net Furthermore, in primary cultures of Shh Medulloblastoma, phenformin treatment impaired the ability of the cells to form tumorspheres, indicating an inhibitory effect on tumor cell growth in a 3D context. core.ac.uk
Following promising in vitro results, the anti-tumor activity of phenformin has been evaluated in animal models, including xenografts (human tumor cells implanted in immunodeficient mice) and genetically engineered mouse models (GEMMs), which develop spontaneous tumors. embopress.org
Phenformin has consistently demonstrated the ability to inhibit tumor growth in various in vivo preclinical models. In an orthotopic mouse model of serous ovarian cancer, phenformin treatment significantly inhibited tumor weight and volume by 64% and 68%, respectively, compared to controls. nih.gov A study using a panel of patient-derived xenograft (PDX) models of pancreatic ductal adenocarcinoma found that phenformin treatment resulted in significant tumor growth inhibition in 5 out of 12 individual PDXs. nih.gov For breast cancer, phenformin was shown to significantly inhibit the development of mammary tumors in a syngeneic graft model using MMTV-ErbB2 transgenic mice. nih.gov In the context of glioma, both phenformin and metformin inhibited the growth of LN229 xenograft tumors in nude mice. nih.govdovepress.com
| Cancer Model Type | Cancer Type | Key Findings | Source(s) |
|---|---|---|---|
| Orthotopic Mouse Model | Serous Ovarian Cancer | Inhibited tumor weight by 64% and tumor volume by 68%. | nih.gov |
| Patient-Derived Xenograft (PDX) | Pancreatic Cancer | Showed significant tumor growth inhibition (>30%) in 5 of 12 PDXs. | nih.gov |
| Syngeneic Graft (GEMM) | Breast Cancer (ErbB2-overexpressing) | Significantly inhibited tumor growth compared to saline-treated mice. | nih.gov |
| Xenograft | Glioma (LN229 cells) | Significantly inhibited the growth of xenograft tumors. | nih.govdovepress.com |
| Patient-Derived Xenograft (PDX) | Colon Cancer | Phenformin treatment resulted in significant inhibition of tumor growth compared to vehicle-treated tumors. | researchgate.net |
Beyond inhibiting primary tumor growth, phenformin has been investigated for its potential to suppress metastasis, the process by which cancer spreads to other parts of the body. In a breast cancer study, luciferase-tagged MDA-MB-231 cells were injected into nude mice to model metastasis. researchgate.net Monitoring via bioluminescence imaging showed that the total flux signals, indicating metastatic development, were significantly lower in the phenformin-treated group compared to the control group after four weeks. researchgate.net In a glioma xenograft model, phenformin treatment was found to inhibit the migration of LN229 cells, resulting in a lower number of metastatic foci observed in the lungs of the treated mice. nih.gov
Targeting Cancer Stem Cell Phenotypes and Self-Renewal
Phenformin has been investigated for its potential to target cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, and resistance to therapy. symbiosisonlinepublishing.com Research suggests that phenformin can impede the self-renewal capabilities of these cells, a critical aspect of their tumor-propagating function. researchgate.net
Studies have demonstrated that phenformin can modulate the expression of key stemness markers, indicating its activity against CSCs. In melanoma models, phenformin has been shown to reduce the viability of cells with a CSC phenotype characterized by high aldehyde dehydrogenase (ALDH) activity (ALDHhigh). unimib.itoncotarget.com Furthermore, it has been observed to downregulate the expression of SOX2, a transcription factor crucial for maintaining the self-renewal and tumorigenic capacity of CSCs in various cancers, including melanoma. unimib.itnih.govharvard.edu The reduction in both ALDH and SOX2 expression levels by phenformin points to its potential to disrupt the CSC state. unimib.itoncotarget.com
Table 1: Effect of Phenformin on Cancer Stem Cell Markers
| Cancer Model | Stemness Marker | Observed Effect of Phenformin | Reference |
|---|---|---|---|
| Melanoma | ALDH | Downregulation | unimib.it |
| Melanoma | SOX2 | Downregulation | unimib.it |
The mechanism by which phenformin affects CSC self-renewal also appears to involve the regulation of microRNAs (miRNAs), which are small non-coding RNA molecules that play significant roles in gene expression. researchgate.net In glioma stem cells, phenformin has been found to inhibit self-renewal by upregulating the expression of miR-124. researchgate.net Additionally, it can activate the let-7 family of miRNAs, which are known tumor suppressors that can inhibit CSC properties by targeting oncogenes. researchgate.netfrontiersin.org The let-7 family, for instance, is often underexpressed in breast CSCs, and its restoration can impede their self-renewal and differentiation. frontiersin.orgnih.gov While direct evidence linking phenformin to miR-137 in the provided search results is limited, both miR-124 and miR-137 have been shown to inhibit the proliferation of glioblastoma multiforme cells and induce differentiation of brain tumor stem cells. nih.gov
Table 2: Phenformin's Regulation of MicroRNAs in Cancer Stem Cells
| Cancer Model | MicroRNA | Effect of Phenformin | Consequence | Reference |
|---|---|---|---|---|
| Glioma | miR-124 | Upregulation | Inhibition of self-renewal | researchgate.net |
| Glioma | let-7 | Activation | Inhibition of self-renewal | researchgate.net |
Modulation of the Tumor Microenvironment
Phenformin's anticancer effects extend beyond direct action on tumor cells to include modulation of the tumor microenvironment (TME), which plays a critical role in tumor growth and metastasis. researchgate.netspandidos-publications.com
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Preclinical studies have indicated that phenformin can inhibit this process. researchgate.netresearchgate.net One mechanism through which phenformin exerts its anti-angiogenic effects is by regulating the content of exosomes secreted by cancer cells. nih.gov For example, in oral squamous cell carcinoma, phenformin was found to suppress angiogenesis by altering the levels of miR-1246 and miR-205 within these exosomes. nih.gov In breast cancer models, both phenformin and the related biguanide metformin have been shown to inhibit angiogenesis in vitro and in vivo, leading to a reduction in tumor microvessel density. uninsubria.it
A growing body of evidence suggests that phenformin possesses immunomodulatory properties that can enhance anti-tumor immunity. spandidos-publications.comnih.gov A key target of phenformin within the TME is the myeloid-derived suppressor cell (MDSC) population. nih.govresearchgate.net MDSCs are immature myeloid cells that suppress the activity of T cells and other immune cells, thereby promoting tumor immune evasion. nih.gov In melanoma models, phenformin has been shown to selectively inhibit granulocytic MDSCs, leading to a decrease in their accumulation in the spleen and within the tumor itself. nih.govnih.gov This inhibitory effect is associated with the induction of reactive oxygen species in the MDSCs. nih.govresearchgate.net By reducing the population of these immunosuppressive cells, phenformin can help to restore an anti-tumor immune response. nih.govnih.gov
Combination Research Strategies in Cancer Models
To enhance its therapeutic potential, phenformin has been investigated in combination with various other anticancer agents in preclinical models. nih.gov These strategies aim to exploit synergistic interactions to achieve greater tumor inhibition. nih.gov
Phenformin has shown promise when combined with immunotherapy, particularly immune checkpoint inhibitors. newatlas.com In a melanoma mouse model, the combination of phenformin with an anti-PD-1 antibody resulted in a synergistic effect, enhancing the inhibition of tumor growth. nih.govnih.gov This was accompanied by an increase in the infiltration of tumor-killing CD8+ T cells. nih.govnih.gov
Furthermore, phenformin has been studied in conjunction with targeted therapies. For instance, in models of BRAF-mutated melanoma, combining phenformin with a BRAF inhibitor showed greater efficacy in suppressing cancer cell proliferation and tumor growth compared to the BRAF inhibitor alone. nih.govnewatlas.com Other research has explored combining phenformin with chemotherapeutic agents like paclitaxel (B517696) and carboplatin (B1684641) in breast cancer models, demonstrating its potential to enhance the effects of conventional chemotherapy. nih.govaacrjournals.org
Table 3: Preclinical Combination Strategies with Phenformin
| Cancer Model | Combination Agent | Observed Outcome | Reference |
|---|---|---|---|
| Melanoma | Anti-PD-1 Antibody | Enhanced tumor growth inhibition, increased CD8+ T-cell infiltration | nih.govnih.gov |
| Melanoma (BRAF-mutated) | BRAF Inhibitor (e.g., PLX4720) | Improved efficacy in suppressing cell proliferation and tumor growth | nih.gov |
| Breast Cancer | Paclitaxel, Carboplatin | Potential to enhance chemotherapeutic effects | nih.govaacrjournals.org |
Synergistic Effects with Established Antineoplastic Agents
Preclinical studies have demonstrated that phenformin can enhance the efficacy of established antineoplastic agents, offering a strategy to overcome drug resistance and improve therapeutic outcomes. spandidos-publications.commdpi.com Combination therapy with phenformin has shown promise in various cancer models by targeting the metabolic vulnerabilities of tumor cells. spandidos-publications.com
One notable area of investigation is in BRAF-mutated melanoma. spandidos-publications.com While BRAF inhibitors like vemurafenib (B611658) have shown significant initial antitumor activity, many patients develop resistance. spandidos-publications.com Preclinical research suggests that combining phenformin with a BRAF inhibitor is more effective than the inhibitor alone. spandidos-publications.comnih.gov This combination has been shown to suppress the proliferation of BRAF-mutated melanoma cells both in vitro and in vivo. spandidos-publications.com The synergy is attributed to the combination's ability to suppress a subset of tumor cells (JARID1B-positive) that are resistant to single-agent therapy. spandidos-publications.com
Furthermore, phenformin has been investigated in combination with agents that target glycolysis, such as dichloroacetate (B87207) (DCA) and oxamate. spandidos-publications.comnih.gov The rationale is to simultaneously block both oxidative phosphorylation (OXPHOS) with phenformin and glycolysis with another agent, leading to a "metabolic catastrophe" and depletion of the cellular ATP pool, which induces apoptosis in tumor cells. spandidos-publications.comresearchgate.net This dual-blockade strategy has been shown to depress tumor growth and initiate cell death. spandidos-publications.com In glioblastoma stem cells, combining phenformin with temozolomide (B1682018) has demonstrated a synergistic effect on cell death in vitro and in vivo. spandidos-publications.com
| Combination Agent | Cancer Type | Preclinical Model | Observed Synergistic Effect |
| BRAF Inhibitors (e.g., PLX4720) | BRAF-mutated Melanoma | In vitro & In vivo | Enhanced suppression of tumor cell proliferation and growth. spandidos-publications.com |
| Oxamate | Various (Breast, Melanoma, Colon) | In vitro & Syngeneic mouse model | Increased cancer cell death, reduced tumor size, and apoptosis. nih.govresearchgate.net |
| Dichloroacetate (DCA) | Glioblastoma Stem Cells | In vitro & Xenograft mice | Potentiated induction of cell death and prolonged survival. spandidos-publications.com |
| Temozolomide (TMZ) | Glioblastoma Stem Cells | In vitro & In vivo | Synergistic induction of cell death. spandidos-publications.com |
Rational Design of Multi-Drug Regimens
The design of multi-drug regimens involving phenformin is based on the principle of targeting multiple, distinct cancer cell vulnerabilities simultaneously. researchgate.net This approach aims to enhance therapeutic efficacy, reduce the likelihood of drug resistance, and potentially lower the required doses of individual agents, thereby minimizing toxicity. spandidos-publications.com
The primary mechanism of phenformin, the inhibition of mitochondrial complex I, makes it a rational candidate for combination with therapies that target other critical cellular pathways. nih.gov For instance, many cancer cells exhibit a high rate of glycolysis (the Warburg effect), making them susceptible to glycolytic inhibitors. nih.gov A rationally designed regimen would, therefore, combine phenformin to inhibit mitochondrial respiration with a glycolysis inhibitor like oxamate, which blocks lactate (B86563) dehydrogenase (LDH). spandidos-publications.comresearchgate.net This dual targeting of the two major ATP-producing pathways can lead to severe energy depletion and cell death, an effect that is synergistic compared to either agent alone. spandidos-publications.comresearchgate.net
Similarly, combining phenformin with targeted therapies, such as BRAF inhibitors in melanoma, is a rational strategy. nih.gov While the BRAF inhibitor targets the specific oncogenic signaling pathway, phenformin targets the metabolic adaptations that cancer cells often develop to survive and resist treatment. spandidos-publications.com This multi-pronged attack can overcome resistance mechanisms that are dependent on cellular metabolism. spandidos-publications.com The development of such combination therapies is a cornerstone of modern cancer treatment strategies, aiming to create more robust and durable responses. newatlas.com
Antiviral Research Applications
Recent preclinical investigations have highlighted the potential of phenformin as a broad-spectrum antiviral agent. By targeting host cell metabolism, phenformin can disrupt the cellular environment that viruses require for replication, a mechanism that could be effective against a range of different viruses. nih.govsemanticscholar.org
In Vitro Suppression of Viral Replication (e.g., SARS-CoV-2, Dengue Virus)
In vitro studies have shown that phenformin can effectively suppress the replication of several RNA viruses. semanticscholar.org As an inhibitor of NADH:ubiquinone oxidoreductase (mitochondrial complex I), phenformin interferes with cellular metabolic pathways that are essential for viral production. nih.govsemanticscholar.org
Specifically, phenformin has been demonstrated to inhibit the replication of SARS-CoV-2 and Dengue virus (DENV) in cell culture experiments. nih.govsemanticscholar.orgnih.gov These studies confirmed that by targeting host cell metabolism, viral replication could be blocked with minimal cellular toxicity. nih.gov While phenformin showed potent activity against SARS-CoV-2 and DENV, it was found to be inactive against other viruses like Influenza A virus (IAV) and Respiratory Syncytial Virus (RSV) in the same experimental setup, indicating a degree of viral specificity in its action. nih.govnih.gov
| Virus | Cell Line(s) | Key Finding |
| SARS-CoV-2 | Calu-3, CaCo-2 | Potent inhibition of viral replication. nih.govnih.gov |
| Dengue Virus (DENV) | Huh-7 | Effective suppression of viral replication. nih.govfrontiersin.org |
In Vivo Antiviral Activity in Animal Models (e.g., Syrian Hamster Model)
The antiviral effects of phenformin observed in vitro have been corroborated by in vivo studies. The Syrian hamster has been established as a useful small animal model for studying SARS-CoV-2 pathogenesis and for testing antiviral therapies. researchgate.netnih.govtandfonline.com
In a Syrian hamster model of SARS-CoV-2 infection, phenformin demonstrated antiviral activity. nih.govsemanticscholar.orgdundee.ac.uk This finding is significant as it validates the in vitro results and suggests that the host-targeting mechanism of phenformin is effective in a whole-organism system. The positive outcome in this preclinical model provides a rationale for further investigation into phenformin's potential as an antiviral therapeutic. nih.govsemanticscholar.org
Host Metabolism as a Target for Broad-Spectrum Antiviral Strategies
The research into phenformin's antiviral effects is part of a broader strategy that targets host cell metabolism to combat viral infections. nih.govsemanticscholar.org Viruses are obligate intracellular parasites that rely heavily on the host cell's metabolic machinery to produce new virions. nih.gov By identifying and inhibiting key metabolic enzymes or pathways that are hijacked by viruses, it is possible to develop broad-spectrum antiviral drugs. nih.govsemanticscholar.org
Computational modeling of cellular metabolism during viral infections has been used to predict metabolic targets. nih.govdundee.ac.uk This approach identified that viral infection induces a tissue-wide enhancement of metabolic pathways that support viral replication. nih.gov Phenformin, by inhibiting the NADH:ubiquinone oxidoreductase complex, directly targets one of these crucial metabolic nodes. nih.govsemanticscholar.org This work establishes that targeting host metabolism is a viable and druggable strategy for developing broad-spectrum antiviral therapies, which could be invaluable for preparedness against future pandemics. nih.govdundee.ac.uk
Other Emerging Research Areas
Beyond its applications in oncology and virology, the unique mechanism of action of phenformin suggests its potential utility in other therapeutic areas. Much of the preclinical evidence in these emerging fields comes from studies on the related, though less potent, biguanide metformin, providing a strong basis for investigating phenformin.
Research into neurodegenerative diseases is one such promising area. researchgate.netnih.gov Studies on metformin have shown that it can play a neuroprotective role by regulating energy metabolism, reducing oxidative stress, and mitigating inflammatory responses within the brain. nih.gov Given that phenformin is a more potent inhibitor of mitochondrial complex I, it is hypothesized to have similar or even stronger neuroprotective effects. For instance, inhibitors of complex I, including phenformin, have been shown to be neuroprotective against ischemic brain injury in preclinical models.
Additionally, the potential for biguanides in treating cardiovascular disease is an active area of research. nih.gov Preclinical studies with metformin have demonstrated benefits in improving mitochondrial function in cardiomyocytes and protecting against ischemia-reperfusion injury. The mechanisms are thought to involve the activation of AMPK and reductions in oxidative stress and inflammation. These findings suggest that phenformin, with its potent metabolic effects, could also be explored for its cardioprotective potential.
Studies on Graves' Orbitopathy Pathogenesis in In Vitro Models
Graves' orbitopathy (GO) is an autoimmune condition characterized by inflammation and tissue remodeling in the orbital space, leading to symptoms such as proptosis and diplopia. Key pathological processes in GO include adipogenesis (the formation of fat cells), excessive production of hyaluronan, and inflammation within the orbital fibroblasts. Preclinical research has explored the potential of biguanides, including phenformin, to mitigate these processes.
An in vitro study using primary cultured orbital fibroblasts from patients with GO investigated the therapeutic effects of phenformin. The research focused on the compound's ability to modulate adipogenesis, hyaluronan production, and the expression of pro-inflammatory molecules. The findings demonstrated that phenformin exerts significant inhibitory effects on these key pathogenic mechanisms of GO. nih.gov
Specifically, phenformin was found to suppress the accumulation of lipids during the differentiation of GO orbital fibroblasts into adipocytes in a dose-dependent manner. nih.gov This anti-adipogenic effect was accompanied by the attenuation of adipocyte differentiation. Furthermore, the study elucidated that phenformin treatment significantly curtailed the production of hyaluronan induced by interleukin-1β (IL-1β), a pro-inflammatory cytokine. nih.gov The expression of other pro-inflammatory molecules, such as IL-6, cyclooxygenase-2, and intercellular adhesion molecule-1, was also markedly reduced following co-treatment with phenformin. nih.gov These findings suggest that phenformin may have a therapeutic potential for GO by targeting the underlying cellular processes of the disease. nih.gov
| Parameter Assessed | Treatment | Key Findings |
| Adipogenesis | Phenformin | Dose-dependent suppression of lipid accumulation in GO orbital fibroblasts. |
| Hyaluronan Production | Phenformin + IL-1β | Significant suppression of IL-1β-induced hyaluronan production. |
| Pro-inflammatory Molecule Expression | Phenformin + IL-1β | Significant suppression of IL-1β-induced mRNA expression of IL-6, cyclooxygenase-2, and intercellular adhesion molecule-1. |
Investigations into Neurodevelopmental Toxicology Using Zebrafish Models
Zebrafish (Danio rerio) have emerged as a valuable in vivo model for toxicological studies, including the assessment of neurodevelopmental toxicity, due to their rapid external development and optical transparency. nih.gov Research has utilized this model to investigate the potential protective effects of phenformin against neurodevelopmental damage induced by external stressors, such as radiation.
In one such study, the protective efficacy of phenformin against X-ray irradiation-induced developmental toxicity in zebrafish embryos was evaluated. nih.gov The research demonstrated that pre-treatment with phenformin offered significant protection against the detrimental effects of radiation on neurodevelopment. Embryos pre-treated with phenformin exhibited a decreased mortality and malformation rate compared to those that were only irradiated. nih.gov
Furthermore, phenformin pre-treatment led to an increase in hatching rate, spontaneous movement, heart rate, and larval motor activity. nih.gov At the biochemical level, phenformin was found to enhance the activities of antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov The activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission, was also increased in the phenformin pre-treated group. nih.gov
The study also delved into the genetic and protein expression levels related to neural development and apoptosis. The findings revealed that phenformin pre-treatment enhanced the mRNA expression of anti-apoptotic genes such as sod2, bdnf, ache, and bcl-2, while reducing the expression of the pro-apoptotic genes p53 and bax. nih.gov Consistent with the mRNA data, protein levels of p53, Bax, and γ-H2AX (a marker of DNA damage) were downregulated, whereas Bcl-2 and BDNF levels were upregulated with phenformin pre-treatment. nih.gov These results collectively suggest that phenformin protects against radiation-induced neurodevelopmental toxicity in zebrafish embryos by mitigating oxidative stress and subsequent apoptosis. nih.gov
| Endpoint Measured | Effect of Phenformin Pre-treatment |
| Mortality Rate | Decreased |
| Malformation Rate | Decreased |
| Hatching Rate | Increased |
| Spontaneous Movement | Increased |
| Heart Beat | Increased |
| Larval Motor Activity | Increased |
| Superoxide Dismutase (SOD) Activity | Increased |
| Catalase (CAT) Activity | Increased |
| Malondialdehyde (MDA) Content | Reduced |
| Acetylcholinesterase (AChE) Activity | Increased |
| mRNA Expression of sod2, bdnf, ache, bcl-2 | Enhanced |
| mRNA Expression of p53, bax | Reduced |
| Protein Expression of p53, Bax, γ-H2AX | Downregulated |
| Protein Expression of Bcl-2, BDNF | Upregulated |
Advanced Research Methodologies and Future Directions
Utilization of Phenformin-d5 Hydrochloride in Quantitative Omics Studies
The stable isotope label in this compound makes it an invaluable internal standard and tracer in quantitative "omics" studies, such as metabolomics and proteomics. In these large-scale studies of biological molecules, precise quantification is essential. This compound is used as an internal standard in mass spectrometry-based analyses to accurately quantify the concentration of unlabeled phenformin (B89758) in biological samples. medchemexpress.com Because the deuterated form is chemically identical to the natural form but has a different mass, it can be added to a sample in a known quantity to correct for variations in sample preparation and instrument response.
In metabolomics, this compound can be used as a tracer to follow the metabolic pathways of phenformin. By administering the deuterated compound, researchers can track the appearance of deuterium-labeled metabolites, providing definitive evidence of biotransformation. This approach helps to identify and quantify the products of phenformin metabolism, offering insights into how the drug is processed in the body. nih.gov Studies on the related biguanide (B1667054), metformin (B114582), have successfully used non-targeted pharmacometabolomics to identify metabolites affected by the drug, a methodology where a deuterated standard like Phenformin-d5 would be essential for accurate quantification.
Recent multi-omics approaches have been employed to identify potential targets of biguanides. digitellinc.com For instance, click chemistry-based enrichment using tagged analogues of metformin, followed by proteomic analysis, has been used to identify protein interactions. digitellinc.com this compound can be utilized in similar quantitative proteomics workflows to study how the drug affects protein expression and post-translational modifications, helping to build a more complete picture of its cellular effects.
| Omics Field | Specific Application | Information Gained |
|---|---|---|
| Metabolomics | Tracer for metabolic fate studies | Identification and quantification of phenformin metabolites. |
| Proteomics | Internal standard for quantitative analysis | Accurate measurement of changes in protein abundance upon drug treatment. |
| Pharmacometabolomics | Standard for metabolite quantification | Correlation of specific metabolic changes with drug response. |
Integration of Computational Modeling with Experimental Research
Computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is a powerful tool in drug discovery and development. These models integrate physicochemical properties of a drug with physiological data to simulate its absorption, distribution, metabolism, and excretion (ADME). Experimental data derived from studies using this compound are crucial for building and validating these models.
The integration of experimental data from Phenformin-d5 studies with computational models can help predict potential drug-drug interactions and understand inter-individual variability in drug response. nih.gov For example, by modeling how genetic variations in CYP2D6 enzymes affect the metabolism of both labeled and unlabeled phenformin, researchers can better predict how a patient's genetic makeup might influence their response to the drug. nih.gov This synergy between experimental work and computational modeling accelerates the translation of research findings into clinical practice. researchgate.net
Development of Novel Isotopic Labeling Strategies for Drug Research
The use of this compound is part of a broader strategy in pharmaceutical research that employs stable isotope labeling to improve the drug development process. nih.gov The development of novel isotopic labeling strategies is an active area of research, aiming to create more effective tools for studying drug metabolism and pharmacokinetics.
One area of development is the use of multiply labeled isotopologues to probe different aspects of a molecule's metabolism simultaneously. While Phenformin-d5 focuses on hydrogen, future strategies could involve labeling with other stable isotopes like Carbon-13 or Nitrogen-15 in addition to deuterium (B1214612). Such multi-labeled compounds would allow for more complex metabolic tracing studies, providing a more detailed picture of the drug's fate.
Furthermore, the insights gained from studying the kinetic isotope effect with Phenformin-d5 can inform the design of new drugs. This concept, known as "deuterium switching," involves intentionally replacing hydrogen with deuterium at sites of metabolism to slow down the drug's breakdown. nih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life, and potentially a better safety profile by reducing the formation of toxic metabolites. researchgate.net The study of Phenformin-d5 provides valuable data for evaluating the feasibility of such strategies for other biguanide compounds.
| Labeling Strategy | Rationale | Potential Benefit in Drug Research |
|---|---|---|
| Deuterium Labeling (e.g., Phenformin-d5) | Utilize the kinetic isotope effect to slow metabolism. | Improve pharmacokinetic profiles and reduce toxic metabolite formation. |
| Multi-Isotope Labeling (e.g., 2H, 13C, 15N) | Trace different parts of the molecule simultaneously. | Provide a more comprehensive understanding of metabolic pathways. |
| Positional Isotope Labeling | Place isotopes at specific atomic positions. | Isolate and study the metabolism at a particular site on the molecule. |
Unraveling Undiscovered Research Mechanisms of Biguanide Compounds
Biguanides like phenformin are known to have complex mechanisms of action, including the inhibition of mitochondrial complex I and activation of AMP-activated protein kinase (AMPK). medchemexpress.comnih.gov However, many aspects of their cellular effects are still not fully understood. This compound can be a key tool in unraveling these undiscovered mechanisms.
By using Phenformin-d5 as a tracer, researchers can precisely track its subcellular localization. This can help to identify new cellular compartments or organelles where the drug may accumulate and exert its effects. For example, understanding the mitochondrial uptake and distribution of phenformin is crucial to understanding its effects on cellular respiration. nih.gov
Moreover, the altered metabolism of Phenformin-d5 due to the kinetic isotope effect can be used to dissect the relationship between the parent drug and its metabolites. By comparing the cellular responses to phenformin and Phenformin-d5, researchers can determine whether the observed effects are caused by the drug itself or by one of its metabolic products. This can help to clarify the specific roles of the parent compound and its metabolites in the therapeutic and toxic effects of biguanides. researchgate.net Such studies are critical for a deeper understanding of the pharmacology of this important class of drugs and for the development of safer and more effective biguanide-based therapies.
Q & A
Basic Research Questions
Q. How can researchers ensure accurate quantification of Phenformin-d5 Hydrochloride in biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS/MS) is recommended. Use deuterated internal standards (e.g., Phenformin-d5 itself) to correct for matrix effects. For column selection, a C18 stationary phase with a mobile phase of 50 mM hexanesulfonic acid (pH 2.0) and acetonitrile (60:40) achieves optimal resolution . Validate the assay for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) using spiked plasma samples .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard-specific guidelines for biguanides:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Decontamination : Use 70% ethanol for surface cleaning; neutralize spills with 10% sodium bicarbonate.
- Waste Disposal : Incinerate at >1000°C to prevent environmental contamination.
Training documentation and SDS compliance are mandatory .
Q. How should stability studies for this compound be designed under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing per ICH Q1A guidelines:
- Temperature : 25°C (long-term), 40°C (accelerated).
- Humidity : 60% RH and 75% RH.
Analyze degradation products using related compound testing (e.g., HPLC with phosphate–perchlorate buffer and trifluoroacetic acid adjustments) . Report impurities >0.1% using validated reference standards .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s AMPK activation vs. mitochondrial toxicity data?
- Methodological Answer : Use in vitro and in vivo models to isolate mechanisms:
- In vitro : Compare IC50 values in cancer cell lines (e.g., HepG2) under normoxic vs. hypoxic conditions using MTT assays.
- In vivo : Employ knockout mouse models (e.g., AMPKα1/α2-deficient) to assess toxicity thresholds. Cross-validate findings with metabolomic profiling (e.g., GC-MS for lactate/pyruvate ratios) .
Q. How can researchers optimize pharmacokinetic (PK) modeling for this compound in preclinical studies?
- Methodological Answer : Use compartmental modeling with software like NONMEM or Phoenix WinNonlin:
- Parameters : Include bioavailability (F), volume of distribution (Vd), and clearance (CL) derived from plasma concentration-time curves.
- Species Scaling : Apply allometric principles (e.g., CL = a × body weight^b) to extrapolate rodent data to humans. Validate with microdosing trials using accelerator mass spectrometry (AMS) .
Q. What chromatographic techniques differentiate this compound from its non-deuterated analog in metabolic studies?
- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) with a Q-TOF detector to distinguish isotopic patterns (m/z shifts of +5 Da). For HPLC, optimize gradient elution with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) to achieve baseline separation. Confirm identity via NMR (¹H and ²H spectra) .
Q. How do formulation excipients impact the dissolution profile of this compound in solid dosage forms?
- Methodological Answer : Perform USP dissolution testing (Apparatus II, 50 rpm, 37°C) in pH 6.8 phosphate buffer. Compare formulations with viscosity-reducing agents (e.g., pyridoxine hydrochloride) vs. binders (e.g., sucrose). Use DOE (Design of Experiments) to analyze factors like particle size (d90 <50 µm) and disintegrant concentration (e.g., 5% crospovidone) .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) in GraphPad Prism. Use Akaike Information Criterion (AIC) to compare models (e.g., Hill slope vs. sigmoidal). For RNA-seq data (e.g., AMPK pathway genes), apply Benjamini-Hochberg correction to control false discovery rates (FDR <0.05) .
Q. How should researchers validate the specificity of this compound antibodies in immunohistochemistry (IHC)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
